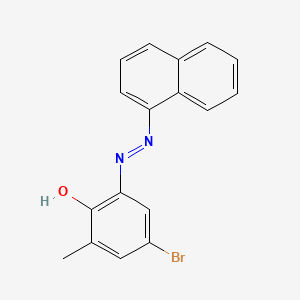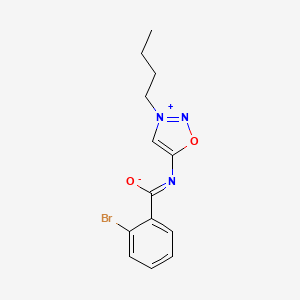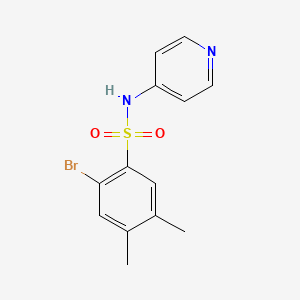
4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol is an organic compound with the molecular formula C17H13BrN2O It is a derivative of phenol, where the phenol ring is substituted with a bromine atom, a methyl group, and a naphthyldiazenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol typically involves the following steps:
Diazotization: The process begins with the diazotization of 1-naphthylamine to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-bromo-2-methylphenol under acidic conditions to form the desired compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phenol group can be oxidized to quinone derivatives, and the naphthyldiazenyl group can undergo reduction.
Coupling Reactions: The compound can participate in further coupling reactions with other diazonium salts.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced naphthyldiazenyl compounds.
Applications De Recherche Scientifique
4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and interaction with cellular membranes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-methylphenol: Lacks the naphthyldiazenyl group, making it less complex.
2-Methyl-6-(1-naphthyldiazenyl)phenol: Lacks the bromine atom, affecting its reactivity.
4-Bromo-2-methyl-6-(2-naphthyldiazenyl)phenol: Similar structure but with a different naphthyldiazenyl substitution pattern.
Uniqueness
4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol is unique due to the presence of both the bromine atom and the naphthyldiazenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H13BrN2O |
|---|---|
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
4-bromo-2-methyl-6-(naphthalen-1-yldiazenyl)phenol |
InChI |
InChI=1S/C17H13BrN2O/c1-11-9-13(18)10-16(17(11)21)20-19-15-8-4-6-12-5-2-3-7-14(12)15/h2-10,21H,1H3 |
Clé InChI |
GKLZHXSFWWNFHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)N=NC2=CC=CC3=CC=CC=C32)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Iodophenyl)hydrazono]-3-oxobutanamide](/img/structure/B13378639.png)
![ethyl (5Z)-5-[(3-chloro-4-prop-2-ynoxyphenyl)methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378644.png)

![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B13378659.png)
![2-[(2-Hydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B13378664.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13378668.png)
![Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate](/img/structure/B13378675.png)
![(5Z)-5-[(5-iodofuran-2-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13378678.png)
![5-[(2-Hydroxy-5-nitrophenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13378685.png)
![(5Z)-2-(4-chloroanilino)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378687.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378692.png)

![2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol](/img/structure/B13378710.png)

